1H-Pyrrole, 3-(2-propyn-1-yl)-
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Overview
Description
3-(prop-2-yn-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the pyrrole ring. Pyrroles and their derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the alkylation of pyrrole with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 3-(prop-2-yn-1-yl)-1H-pyrrole may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the use of automated systems can help in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrrole-2-carboxylic acids, reduced pyrrole derivatives, and various substituted pyrroles depending on the specific reagents and conditions used .
Scientific Research Applications
3-(prop-2-yn-1-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 3-(prop-2-yn-1-yl)-1H-pyrrole are investigated for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
3-(trimethylsilyl)prop-2-yn-1-yl derivatives: These compounds have a trimethylsilyl group attached to the prop-2-yn-1-yl group.
Uniqueness
3-(prop-2-yn-1-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7N |
---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
3-prop-2-ynyl-1H-pyrrole |
InChI |
InChI=1S/C7H7N/c1-2-3-7-4-5-8-6-7/h1,4-6,8H,3H2 |
InChI Key |
DZIFSWXMYDLOEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CNC=C1 |
Origin of Product |
United States |
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